Ciprofibrate

Descripción general

Descripción

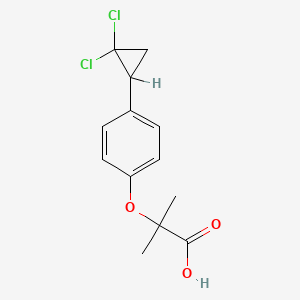

El ciprofibrato es un agente hipolipemiante que pertenece a la clase de los fibratos. Se utiliza principalmente para tratar la hiperlipidemia, una condición caracterizada por niveles elevados de lípidos en la sangre. El nombre químico del ciprofibrato es ácido 2-[4-(2,2-diclorociclopropil)fenoxi]-2-metilpropanoico. Es conocido por su capacidad para reducir los niveles de lipoproteínas de baja densidad (LDL) y lipoproteínas de muy baja densidad (VLDL) mientras aumenta los niveles de lipoproteínas de alta densidad (HDL) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ciprofibrato se sintetiza a través de un proceso de múltiples pasos. Un método común implica la reacción de 4-(2,2-diclorociclopropil)fenol con 2-bromo-2-metilpropanoato de metilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como la acetona bajo condiciones de reflujo. El producto se purifica luego mediante recristalización .

Métodos de Producción Industrial: La producción industrial de ciprofibrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ciprofibrato experimenta varias reacciones químicas, que incluyen:

Oxidación: El ciprofibrato se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el ciprofibrato en derivados de alcohol.

Sustitución: Los átomos de halógeno en el ciprofibrato se pueden sustituir por otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el metóxido de sodio.

Productos Principales:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcohol.

Sustitución: Diversos derivados fenóxicos sustituidos.

Aplicaciones Científicas De Investigación

Lipid Management

Ciprofibrate's primary application is in the treatment of dyslipidemia, characterized by abnormal lipid levels in the blood. Clinical studies have demonstrated its effectiveness in improving lipid profiles, particularly in patients with type IV dyslipidemia and low HDL-C levels.

Clinical Efficacy

- Reduction of Triglycerides and Non-HDL Cholesterol : A study involving 75 patients showed that this compound significantly reduced triglycerides by 38% and non-HDL cholesterol by 20.5% compared to a control group receiving only lifestyle modifications (diet and exercise) .

- Increase in HDL Cholesterol : The same study reported a 25% increase in HDL-C levels among those treated with this compound, highlighting its role in addressing low HDL conditions .

Comparative Studies

A randomized controlled trial assessed this compound's efficacy against placebo in patients with type II hypercholesterolemia. Results indicated a significant reduction in total and low-density lipoprotein cholesterol (LDL-C) levels, with increases in HDL-C observed after 12 weeks of treatment .

| Lipid Parameter | This compound Group (100 mg) | Control Group (Placebo) |

|---|---|---|

| Total Cholesterol Reduction | 20% | Stable |

| LDL Cholesterol Reduction | 24% | Stable |

| HDL Cholesterol Increase | 9.8% | Stable |

| Triglyceride Reduction | 30% | Stable |

Potential Applications Beyond Lipid Management

Recent research has explored additional therapeutic applications of this compound beyond its lipid-lowering effects.

Insulin Sensitivity Improvement

A clinical trial aimed to evaluate whether this compound could enhance myocardial insulin sensitivity in individuals with impaired glucose metabolism (IGM). The outcomes are anticipated to provide insights into its potential role in metabolic syndrome management .

Nanoparticle Drug Delivery Systems

Innovative approaches using this compound-loaded nanoparticles have been investigated to improve its bioavailability and therapeutic efficacy. Research demonstrated that encapsulating this compound within biocompatible micelles enhanced its solubility and sustained release profile, making it a promising candidate for targeted drug delivery systems .

Case Studies

Several case studies illustrate the clinical application of this compound:

- Case Study on Hypertriglyceridemia : A patient with familial hyperchylomicronemia treated with this compound showed a remarkable reduction in triglyceride levels without an increase in LDL-C, demonstrating its safety profile and efficacy in genetic dyslipidemias .

- Effectiveness in Low HDL Conditions : Another case highlighted a patient with low HDL-C who experienced a significant improvement after incorporating this compound into their treatment regimen alongside dietary modifications .

Mecanismo De Acción

El ciprofibrato ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas (PPARα). Esta activación conduce a una mayor expresión de genes involucrados en el metabolismo de los lípidos, lo que resulta en una mayor descomposición de los ácidos grasos y una reducción de los niveles de triglicéridos. El efecto general es una disminución de los niveles de LDL y VLDL y un aumento de los niveles de HDL .

Compuestos Similares:

- Fenofibrato

- Gemfibrozilo

- Bezafibrato

Comparación: El ciprofibrato es único en su estructura química, en particular la presencia del grupo diclorociclopropil, que lo distingue de otros fibratos. Esta diferencia estructural contribuye a sus propiedades farmacocinéticas y farmacodinámicas específicas. En comparación con el fenofibrato y el gemfibrozilo, el ciprofibrato tiene una vida media más larga, lo que permite la dosificación una vez al día .

El mecanismo de acción distintivo del ciprofibrato y su perfil farmacocinético favorable lo convierten en un agente valioso en el manejo de la hiperlipidemia y las condiciones relacionadas.

Comparación Con Compuestos Similares

- Fenofibrate

- Gemfibrozil

- Bezafibrate

Comparison: Ciprofibrate is unique in its chemical structure, particularly the presence of the dichlorocyclopropyl group, which distinguishes it from other fibrates. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties. Compared to fenofibrate and gemfibrozil, this compound has a longer half-life, allowing for once-daily dosing .

This compound’s distinct mechanism of action and favorable pharmacokinetic profile make it a valuable agent in the management of hyperlipidemia and related conditions.

Actividad Biológica

Ciprofibrate is a synthetic lipid-lowering agent belonging to the fibrate class of medications, primarily used for managing dyslipidemia. Its biological activity is largely attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which influences lipid metabolism and has various cardiovascular benefits. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound functions by activating PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation and lipid metabolism. This activation results in:

- Increased breakdown of fatty acids.

- Decreased triglyceride levels.

- Increased high-density lipoprotein (HDL) cholesterol levels.

Lipid Profile Improvement

This compound has been shown to significantly improve lipid profiles in patients with hyperlipidemia. A comparative study demonstrated that this compound at a dose of 100 mg daily effectively reduced total cholesterol, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol while increasing HDL cholesterol levels compared to fenofibrate .

Table 1: Comparative Effects of this compound and Fenofibrate on Lipid Profiles

| Parameter | This compound (100 mg/day) | Fenofibrate (300 mg/day) |

|---|---|---|

| Total Cholesterol | Decreased | Decreased |

| LDL Cholesterol | Decreased | Decreased |

| VLDL Cholesterol | Decreased | Decreased |

| HDL Cholesterol | Increased | Increased |

| Apoprotein A | Increased | Increased |

Endothelial Function

Research indicates that this compound therapy improves endothelial function in patients with type 2 diabetes. This improvement is crucial as endothelial dysfunction is a significant risk factor for cardiovascular diseases .

Antioxidant Properties

This compound also exhibits antioxidant properties, which may contribute to its cardioprotective effects. By reducing oxidative stress, it helps mitigate inflammation and vascular damage associated with dyslipidemia .

Case Studies and Research Findings

-

Case Study on Type II Hyperlipoproteinemia :

A study involving patients with major type II hyperlipoproteinemia showed that this compound significantly improved lipid levels over a nine-month period. Patients receiving this compound demonstrated higher HDL levels and lower triglyceride concentrations compared to baseline measurements . -

Nanoparticle Delivery Systems :

Recent research explored the use of this compound-loaded nanoparticles for enhanced delivery and bioavailability. The study found that these nanoparticles exhibited favorable physicochemical properties, such as small size and neutral charge, facilitating effective drug release profiles . Table 2: Physicochemical Properties of this compound-Loaded NanoparticlesParameter Value Size 150 nm Zeta Potential +5 mV Drug Loading Capacity 20% Release Kinetics Zero-order kinetics

Propiedades

IUPAC Name |

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRODZRAIWAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020331 | |

| Record name | Ciprofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52214-84-3 | |

| Record name | Ciprofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofibrate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciprofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciprofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciprofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.